1-((3-bromobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno-fused triazolo-pyrimidinone class, characterized by a bicyclic core integrating thiophene, triazole, and pyrimidinone moieties. The structure features a 3-bromobenzylthio group at position 1 and a thiophen-2-ylmethyl substituent at position 4 (Fig. 1). Such derivatives are synthesized via cyclocondensation of enaminones with heterocyclic amines or thiols, often catalyzed by Lewis acids like ZnCl₂ . These compounds are explored for their bioactivity, particularly in oncology, due to their ability to inhibit kinases (e.g., PI3Kα) and modulate apoptosis pathways .
Properties
IUPAC Name |
12-[(3-bromophenyl)methylsulfanyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4OS3/c20-13-4-1-3-12(9-13)11-28-19-22-21-18-23(10-14-5-2-7-26-14)17(25)16-15(24(18)19)6-8-27-16/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDVXOJJKAQPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-bromobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound characterized by a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The presence of bromobenzyl and thiophenyl groups enhances its pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 489.42 g/mol. Its structural features include:
- Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core : Known for diverse biological activities.
- Bromobenzyl group : Imparts additional reactivity and potential biological interactions.
- Thiophenyl group : Contributes to the compound's electron-donating properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. Notably, derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine have shown promising results in various biological assays:
- Anticancer Activity : Compounds in this class have demonstrated potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have exhibited activity against various bacterial strains and fungi.
Comparative Analysis of Related Compounds
A comparative analysis highlights the unique biological profiles of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(phenylthio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | No bromine substitution | Moderate anticancer activity |
| 1-(bromobenzyl)-5-(thiophen-2-ylmethyl)thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidin | Different triazole structure | Antimicrobial properties |
| 1-(methylthio)-4-(furan-2-ylmethyl)thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidin | Different heteroatoms | Antiviral activity |
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cholinesterase enzymes which are crucial for neurotransmission .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on thienobenzo-triazoles indicated significant inhibition of cholinesterase enzymes . This suggests potential neuroprotective applications.
- Research on thieno[2,3-c]pyrazole compounds demonstrated antioxidant properties against toxic substances in fish models . This highlights the ecological relevance and potential therapeutic applications in oxidative stress-related conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The target compound’s thieno[2,3-e]triazolo[4,3-a]pyrimidin-5-one core differs from analogs:
Substituent Effects
Key substituents influencing bioactivity and physicochemical properties include:
Research Findings and Implications
- Anticancer Potential: The target compound’s PI3Kα inhibition is comparable to 8g () but less potent than benzo(b)thieno derivatives (), suggesting core flexibility impacts efficacy .
- Piperidinylmethyl substituents () offer a balance between lipophilicity and solubility .
- Synthetic Scalability : Eco-friendly catalysts () are advantageous for large-scale production but require optimization for complex substituents like thiophen-2-ylmethyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
